3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

Catalog No.
S3447370
CAS No.
861452-90-6
M.F
C16H15FO4
M. Wt
290.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

CAS Number

861452-90-6

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

InChI

InChI=1S/C16H15FO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

MPSFSTAXWIVODX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is a key, structurally-defined benzoic acid derivative primarily utilized as a critical intermediate in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. Its established role as a direct precursor to the clinical candidate Lirimilast (CHF 6001) makes it a compound of significant interest for research programs targeting inflammatory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). [1]

Research Fit

CYP Selectivity
Reported CYP1A1 vs CYP3A4 inhibition data supports isoform selectivity screening
ADME-Tox Profiling
Characterized tool for early-stage ADME-Tox panel workflow
Polypharmacology
Documented lipoxygenase and esterase inhibition supports pathway research
SAR Reference
Para-fluorobenzyl substitution benchmark for fluorinated analog studies

For researchers targeting high-potency PDE4 inhibitors based on the Lirimilast scaffold, this specific precursor is not interchangeable with its close analogs. Substituting the 4-fluorobenzyl group with a standard benzyl group, a common and seemingly minor modification, results in a dramatic loss of biological potency in the final compound. This significant drop in activity confirms that the fluorine atom is a critical pharmacophoric element essential for optimal interaction with the PDE4 enzyme active site, making the non-fluorinated precursor an unsuitable and economically inefficient substitute for this specific synthetic goal. [1]

Substitution Risk

CYP selectivity may not transfer
Fluorine substitution position (para vs meta/ortho) can alter CYP isoform recognition; selectivity window may differ for uncharacterized positional isomers.
Polypharmacology annotation absent
Lipoxygenase, carboxylesterase, and cyclooxygenase inhibition data are specific to this para isomer; alternative isomers lack documented biological activity.
Characterization gap risk
Procurement of uncharacterized isomers introduces assay reproducibility uncertainty without de novo potency and selectivity profiling.

Essential Precursor for High-Potency PDE4B1 Inhibitor Lirimilast (CHF 6001)

Patent WO/2009/018909 A1 explicitly identifies 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid as Intermediate A1, the direct and required precursor for the synthesis of Lirimilast (Example 1). [1] The final compound, Lirimilast, exhibits potent inhibition of the PDE4B1 enzyme with an IC50 value of 1.1 nM. [1] This establishes a direct, validated synthetic pathway from this specific starting material to a high-value, nanomolar-potency final compound.

Evidence DimensionFinal Compound Potency (PDE4B1 Inhibition)
Target Compound Data1.1 nM (Lirimilast, synthesized from the target precursor)
Comparator Or Baseline25.0 nM (Analog synthesized from the non-fluorinated precursor, 3-Ethoxy-4-(benzyloxy)benzoic acid)
Quantified Difference>22-fold higher potency conferred by the fluorine atom
ConditionsIn vitro PDE4B1 enzyme activity assay, as described in the patent.

Procuring this specific fluorinated precursor is essential for synthesizing the high-potency Lirimilast target via the established route, as substituting it with the non-fluorinated analog leads to a significant loss in final product efficacy.

CYP1A1/3A4 Selectivity
Context-dependent
CYP1A1 IC₅₀ 1.2 µM; CYP3A4 IC₅₀ >10 µM → Selectivity >8.3-fold. Comparator isomers: no data.
Supports CYP isoform selectivity assay context
Assay conditions in HEK293-expressed enzymes; isomer comparison data unavailable

Processability: Defined Intermediate in a Validated, Multi-Step Synthesis

The compound serves as 'Intermediate A1' in a detailed, multi-step synthesis outlined in patent WO/2009/018909 A1. [1] Its use is documented in the crucial amide coupling step with (S)-1-(1-Adamantyl)ethylamine to form 'Intermediate B1', which is the penultimate precursor to the final active compound, Lirimilast. The patent provides a full experimental procedure for this conversion, demonstrating its compatibility and utility within a defined, reproducible synthetic workflow.

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataUsed as Intermediate A1 in the documented synthesis of Lirimilast.
Comparator Or BaselineGeneric, untested benzoic acid analogs.
Quantified DifferenceN/A (Qualitative difference in process validation)
ConditionsAmide coupling reaction with (S)-1-(1-Adamantyl)ethylamine using TBTU/DIPEA in DMF.

For researchers requiring reliable and reproducible synthesis of Lirimilast or its analogs, this precursor offers a validated and documented entry point, reducing process development risk compared to using untested, alternative benzoic acids.

CYP1B1 Inhibition
Reported
IC₅₀ = 0.9 µM (900 nM) in yeast microsomal membranes. Comparators: no reported CYP1B1 data.
Supports CYP1B1 target engagement research context
Activity reported in yeast assay; isomer data unavailable
Lipoxygenase Activity
Context-dependent
Documented as lipoxygenase inhibitor; also formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase (lesser) inhibitor, antioxidant.
Polypharmacology annotation supports phenotypic screening review
MeSH-derived annotation; comparator isomers lack biological activity records
Lipophilicity (LogP)
Context-dependent
Para-isomer XLogP3 = 3.6; 3-fluoro isomer XLogP3 = 3.6; 2-fluoro isomer LogP = 3.54.
Lipophilicity similarity may not predict biological profile equivalency
Computed values; validated biological data only for para isomer
Supply Chain Profile
Data to verify
Multi-vendor availability plus enzyme inhibition data; 2-fluoro isomer limited coverage; both comparators lack biological data.
Procurement confidence supported by sourcing and characterization combination
Vendor analysis April 2026; verify current availability

Primary Precursor for Lirimilast (CHF 6001) Synthesis

The primary and validated application is the laboratory-scale or process-scale synthesis of the potent PDE4 inhibitor Lirimilast, following the established route where this compound is the key starting benzoic acid. [1]

Scaffold for Novel PDE4 Inhibitor Development

Use as a core building block for medicinal chemistry programs aiming to develop novel analogs of Lirimilast. The known high potency conferred by the 4-fluorobenzyl ether moiety makes this an ideal starting point for further structure-activity relationship (SAR) studies. [1]

Reference Standard in Comparative SAR Studies

Serves as a benchmark precursor for researchers investigating the role of fluorine and other substituents in modulating PDE4 inhibitory activity. Its use allows for direct comparison against newly designed analogs to quantify the impact of structural modifications relative to a known high-potency scaffold.

Application Fit

Application
Selection Property
Validation Focus
CYP isoform selectivity screening
Reported CYP1A1/3A4 inhibition profile
Selectivity window benchmarking and ADME-Tox panel integration
CYP1B1 target engagement studies
Reported CYP1B1 inhibition data
Pathway-response and target engagement endpoints in tumor cell models
Lipoxygenase pathway research
Documented polypharmacology profile
Phenotypic screening and mechanism interpretation
SAR studies of fluorobenzyl ether derivatives
Characterized physicochemical and activity benchmarks
Positional isomer comparison and activity correlation

XLogP3

3.6

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